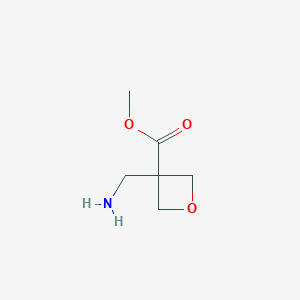

Methyl 3-(aminomethyl)oxetane-3-carboxylate

Description

Historical Context and Evolution of Oxetane (B1205548) Chemistry in Organic Synthesis

The discovery of oxetane, the parent compound with the formula C₃H₆O, dates back to the 19th century. wikipedia.org For a significant period, the chemistry of oxetanes was primarily explored in the context of their reactivity, particularly their propensity for ring-opening reactions under acidic conditions due to their strained nature. wikipedia.orgillinois.edu Early synthetic methods, such as the Williamson ether synthesis, were employed for their preparation. acs.org

A pivotal moment in the evolution of oxetane chemistry was the discovery of naturally occurring molecules containing this motif, such as Taxol (Paclitaxel). wikipedia.orgnih.govacs.org The potent anti-cancer activity of Taxol highlighted the biological relevance of the oxetane ring and spurred significant interest in developing new synthetic methodologies for its incorporation into other molecules. wikipedia.orgacs.orgmagtech.com.cn Since the early 2000s, there has been a "rediscovery" of the oxetane ring, with a surge in research focused on harnessing its unique properties for drug discovery. nih.gov This has led to the development of more sophisticated and efficient synthetic routes, enabling the creation of a diverse array of functionalized oxetane derivatives. acs.orgthieme-connect.comresearchgate.net

Unique Structural Features of the Oxetane Ring System and Its Influence in Molecular Design

The oxetane ring possesses a unique combination of structural and electronic properties that make it an attractive moiety in molecular design. acs.orgnih.govnih.gov

Three-Dimensionality: The non-planar, puckered nature of the oxetane ring imparts a significant degree of three-dimensionality to molecules. nih.govresearchgate.net This is a highly desirable feature in drug design as it can lead to improved binding interactions with biological targets and allow for the exploration of new chemical space. nih.gov

Polarity and Hydrogen Bonding: The presence of the oxygen atom within the four-membered ring introduces polarity and the ability to act as a hydrogen bond acceptor. acs.orgnih.gov Oxetanes are effective hydrogen bond acceptors, comparable to many carbonyl functional groups. acs.org

Metabolic Stability: The incorporation of an oxetane ring can enhance the metabolic stability of a compound by blocking sites susceptible to metabolism without significantly increasing its lipophilicity. nih.govnih.govresearchgate.net

Physicochemical Properties Modulation: The oxetane motif can be strategically employed to fine-tune key physicochemical properties of a drug candidate, such as aqueous solubility, lipophilicity (LogD), and the basicity (pKa) of nearby functional groups. acs.orgnih.govacs.orgnih.gov For instance, the introduction of an oxetane can increase aqueous solubility. researchgate.net

These features have led to the use of oxetanes as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups, offering improved properties. acs.orgnih.gov

Strategic Importance of Highly Functionalized Oxetane Derivatives as Chemical Building Blocks

The growing appreciation for the benefits of incorporating the oxetane scaffold has fueled the demand for highly functionalized oxetane building blocks. rsc.orgnbinno.comsemanticscholar.org These pre-functionalized synthons provide a more direct and efficient means of introducing the oxetane motif into larger, more complex molecules. researchgate.net The development of synthetic methods to produce diversely substituted oxetanes, particularly at the 2- and 3-positions, has been a major focus of research. acs.orgthieme-connect.comresearchgate.net

Compounds like Methyl 3-(aminomethyl)oxetane-3-carboxylate are prime examples of such valuable building blocks. They offer multiple points for further chemical modification, including the amine and ester functionalities, attached to a rigid, three-dimensional core. The synthesis of such 3,3-disubstituted oxetanes has been an area of active investigation, with various strategies being developed to access these structures. rsc.orgchemrxiv.org The availability of these building blocks is crucial for their widespread application in drug discovery and development programs. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(aminomethyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNYJBDYHECQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Aminomethyl Oxetane 3 Carboxylate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

Acid-Catalyzed Ring Opening and Stability Considerations

The presence of a Lewis or Brønsted acid can activate the oxetane ring towards nucleophilic attack by protonating or coordinating to the ring oxygen. This activation enhances the electrophilicity of the ring carbons. In acid-catalyzed ring-opening reactions of unsymmetrical oxetanes, weak nucleophiles tend to attack the more substituted carbon atom, proceeding through a mechanism with significant carbocationic character. magtech.com.cn

For Methyl 3-(aminomethyl)oxetane-3-carboxylate, acid catalysis would likely lead to protonation of the oxetane oxygen, followed by nucleophilic attack. The stability of 3,3-disubstituted oxetanes is generally high, but they can be susceptible to ring-opening under acidic conditions, particularly if an internal nucleophile is present. nih.govnih.gov The aminomethyl group in this compound could potentially act as an internal nucleophile under certain acidic conditions, leading to intramolecular ring-opening. The presence of a carboxylic acid group is generally compatible with the oxetane core, with ring-opening only observed under treatment with strong acids. chemrxiv.org

| Acid Type | Role | Expected Outcome |

| Brønsted Acid (e.g., HCl, H2SO4) | Protonates the oxetane oxygen, activating the ring. | Can promote ring-opening, but harsh conditions may be required. chemrxiv.org |

| Lewis Acid (e.g., BF3·OEt2, In(OTf)3) | Coordinates to the oxetane oxygen, increasing electrophilicity. | Facilitates ring-opening by weaker nucleophiles. acs.orgnih.gov |

Stereoselective Aspects in Ring-Opening Reactions of Substituted Oxetanes

Stereoselectivity is an important consideration in the ring-opening of chiral, non-racemic oxetanes. Asymmetric ring-opening of 3-substituted oxetanes can provide access to highly functionalized chiral building blocks. nih.gov While this compound itself is achiral, the principles of stereoselective ring-opening are relevant to substituted analogs. The stereochemical outcome of the ring-opening reaction often depends on the mechanism. SN2-type reactions typically proceed with inversion of configuration at the attacked carbon center. Reactions proceeding through a more carbocationic intermediate may lead to a loss of stereoselectivity. Studies on related systems have shown that high syn stereoselectivity can be achieved in the acid-catalyzed ring-opening of certain bicyclic oxetanes. acs.org

Rearrangements and Ring-Expansion Reactions Involving the Oxetane System

While less common than ring-opening, oxetane systems can undergo rearrangement and ring-expansion reactions under specific conditions. For instance, treatment of certain vinyl oxetanes with less nucleophilic reagents can result in a ring expansion to a six-membered ring. acs.org The specific substitution pattern of this compound does not immediately suggest a high propensity for common rearrangement or ring-expansion pathways under typical conditions. However, the formation of an oxetane carbocation intermediate, particularly under Lewis acid catalysis, could potentially initiate rearrangement processes. illinois.edunih.govchimia.ch

Intramolecular Chemical Transformations and Neighboring Group Participation

The substituents at the C3 position of this compound can play a crucial role in its reactivity through intramolecular transformations and neighboring group participation. The aminomethyl group, in particular, can act as an internal nucleophile.

Research on analogous systems has demonstrated that oxetanes bearing a 3-amido group can undergo intramolecular ring-opening and cyclization in the presence of an acid catalyst, such as In(OTf)3, to form 2-oxazolines. nih.gov This transformation proceeds through activation of the oxetane ring by the acid, followed by intramolecular attack of the amide oxygen. A similar intramolecular cyclization could be envisioned for derivatives of this compound, where the amine is first acylated.

3,3-disubstituted oxetanes containing an internal nucleophile, such as an alcohol or an amine, are known to more readily undergo ring-opening under acidic conditions. nih.govnih.gov This suggests that the aminomethyl group in the title compound could participate in an intramolecular ring-opening reaction, especially under acidic catalysis, to form a substituted azetidine (B1206935) or piperidine (B6355638) derivative, depending on the reaction conditions and the nature of the acid catalyst.

| Reactant System | Conditions | Product Type |

| 3-Amido-substituted oxetanes | In(OTf)3 catalyst | 2-Oxazolines nih.gov |

| 3,3-Disubstituted oxetanes with internal nucleophiles | Acidic conditions | Intramolecular ring-opened products nih.govnih.gov |

Theoretical and Computational Studies of Methyl 3 Aminomethyl Oxetane 3 Carboxylate

Conformational Analysis of the Oxetane (B1205548) Ring and its Substituents

Computational methods, most notably Density Functional Theory (DFT), are employed to perform a thorough conformational analysis. These calculations map the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. For Methyl 3-(aminomethyl)oxetane-3-carboxylate, the analysis would focus on the orientation of the aminomethyl and methyl carboxylate groups relative to the ring. Key factors investigated include the ring puckering angle and the rotational barriers of the substituent groups. The relative energies of the different conformers determine their population at a given temperature and thus the molecule's predominant shape. Intramolecular interactions, such as potential hydrogen bonding between the amino group and the ester carbonyl, would also be assessed as they can significantly stabilize certain conformations.

Table 1: Representative Calculated Conformational Data This table illustrates typical data obtained from a DFT conformational analysis of a 3,3-disubstituted oxetane.

| Conformer | Puckering Angle (°) | Key Dihedral Angle (N-C3-C-O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 22.5 | -65.8 | 0.00 |

| Conformer 2 | 21.9 | 175.2 | 1.85 |

| Conformer 3 | 23.1 | 55.4 | 2.40 |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic distribution and predicting the chemical reactivity of this compound. These calculations provide a suite of descriptors that highlight the molecule's reactive sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the oxetane ring and the carbonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the amine protons, highlighting potential sites for nucleophilic interaction or hydrogen bonding.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, quantifying the polarity of bonds and identifying charge accumulation. This helps in predicting how the molecule will interact with other polar molecules and reagents.

Table 2: Calculated Electronic Property Descriptors This table shows plausible electronic properties for this compound derived from quantum chemical calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Calculated Dipole Moment | 3.1 D |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reaction intermediates and, crucially, the high-energy transition states that control reaction rates and outcomes.

The strained oxetane ring is prone to ring-opening reactions, which can be initiated by nucleophiles or electrophiles (often under acidic conditions). acs.orgresearchgate.net Transition state theory and computational modeling are used to locate the precise geometry and energy of the transition state for these ring-opening events. researchgate.net For example, in an acid-catalyzed process, the calculation would model the protonation of the oxetane oxygen, followed by the nucleophilic attack at one of the ring carbons. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate.

Catalysts can dramatically alter the rate and selectivity of reactions involving oxetanes. Computational studies are essential for understanding how a catalyst interacts with the substrate to favor a specific reaction pathway. researchgate.net For instance, if a chiral Lewis acid is used to catalyze a ring-opening reaction, computational modeling can be used to:

Model the formation of the catalyst-substrate complex.

Calculate the transition state energies for the pathways leading to different stereoisomeric products.

Analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state structures to rationalize the observed enantioselectivity.

By comparing the activation barriers for the competing pathways, these studies can predict which product will be formed in excess, providing a powerful tool for catalyst design.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, gas-phase models, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, often in a simulated solvent environment. researchgate.net For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (like water) and calculating the atomic motions over nanoseconds or longer.

Such simulations are invaluable for:

Exploring Conformational Landscapes: MD can reveal the full range of accessible conformations and the dynamics of transitions between them, offering a more complete picture than static calculations alone. acs.org

Analyzing Solvation: It allows for a detailed study of how solvent molecules arrange around the solute and the specific intermolecular interactions, such as hydrogen bonds between the molecule's amine or ester groups and surrounding water.

Predicting Macroscopic Properties: By simulating the interactions between many molecules, MD can provide insights into properties like solubility and aggregation behavior.

Advanced Applications in Complex Chemical Synthesis and Scaffold Engineering

Methyl 3-(aminomethyl)oxetane-3-carboxylate as a Precursor for Novel Amino Acid Derivatives

This compound serves as a unique scaffold for the synthesis of non-proteinogenic amino acids, which are crucial for developing peptides with improved stability and biological activity. The primary amine and the methyl ester functionalities provide orthogonal handles for chemical modification. For instance, the amino group can be readily acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed and coupled with other amines.

This dual reactivity allows for the systematic introduction of diverse side chains and functional groups, leading to a library of novel amino acid derivatives. These derivatives, incorporating the rigid and polar oxetane (B1205548) core, can enforce specific conformations in peptide backbones. Research has shown that oxetane-containing amino acids, such as 3-aminooxetane-3-carboxylic acid, can act as modulators for receptors like the N-methyl-D-aspartate (NMDA) receptor complex, highlighting the potential of these novel amino acids in neuropharmacology. mdpi.com The synthesis of such derivatives often involves standard peptide chemistry, making them accessible for incorporation into larger peptide structures. nih.govmdpi.com

Table 1: Examples of Synthetic Transformations for Novel Amino Acid Derivatives

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. Boc₂O, Et₃N, CH₂Cl₂ 2. LiOH, H₂O/THF | N-Boc protected oxetane amino acid |

| This compound | R-CHO, NaBH(OAc)₃, DCE | N-alkylated oxetane amino acid ester |

| N-Boc-protected oxetane amino acid | H₂N-R', EDC, HOBt, DMF | N-Boc oxetane amino acyl amide |

Design and Incorporation into Peptidomimetic Structures and Carbopeptoids

The incorporation of oxetane-based amino acids into peptides results in peptidomimetics with unique structural and functional properties. The oxetane ring can act as a bioisosteric replacement for labile groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. nih.govmagtech.com.cn When integrated into a peptide backbone, the oxetane moiety introduces a rigid kink, influencing the secondary structure and receptor binding affinity.

In the design of carbopeptoids, where the peptide bond is replaced by a more stable linkage, this compound can be a key component. The amino and carboxylate groups can be derivatized to form linkages that mimic the natural peptide bond but are resistant to enzymatic degradation. This strategic replacement can enhance the pharmacokinetic profile of peptide-based drugs. researchgate.net

Construction of Spirocyclic Systems Featuring the Oxetane Core

The oxetane ring is a valuable component in the construction of spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional nature and novel chemical space exploration. rsc.org Spirocyclic oxetanes can be synthesized through various methods, including the Paternò-Büchi reaction, which involves the photocycloaddition of a ketone with an alkene. rsc.orgbohrium.com

Starting from derivatives of this compound, it is possible to construct more complex spirocyclic frameworks. For example, the functional groups can be used to build a second ring fused at the C3 position of the oxetane. Spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane have been proposed as valuable alternatives to morpholine (B109124) in medicinal chemistry, offering improved properties. magtech.com.cnmdpi.com The synthesis of these structures often involves intramolecular cyclization reactions, where the substituents on the oxetane ring are designed to react and form the second cyclic system. nih.gov

Table 2: Comparison of Spirocyclic Scaffolds

| Scaffold | Key Features | Potential Advantages |

| Spiro-oxetane | Rigid, polar, 3D structure | Improved solubility, metabolic stability |

| Spiro-azetidine | Contains nitrogen, basic properties | Can form salt, improved binding |

| Spiro-cyclobutane | Non-polar, rigid | Increased lipophilicity, scaffold rigidity |

Synthesis of Diverse Heterocyclic Frameworks Using Oxetane Intermediates (e.g., Morpholines, Piperazines)

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, a property that can be exploited for the synthesis of other heterocyclic systems. Derivatives of this compound can serve as precursors to morpholines and piperazines, which are prevalent scaffolds in many approved drugs. researchgate.netnih.gov

The synthesis can proceed through an intramolecular ring-opening/ring-closing cascade. For instance, after modification of the amino and carboxylate groups, a nucleophile can attack one of the oxetane's methylene (B1212753) carbons, leading to ring opening. Subsequent intramolecular cyclization can then form a six-membered ring, such as a morpholine or piperazine. researchgate.net The substitution pattern of the final heterocycle is dictated by the initial modifications on the oxetane precursor. This strategy provides access to substituted morpholines and piperazines that might be difficult to synthesize through traditional methods. organic-chemistry.orgorganic-chemistry.orgnih.govasianpubs.orggoogle.com

Strategic Utilization of Oxetane Motifs for Three-Dimensional Scaffold Generation

In medicinal chemistry, there is a continuous effort to move away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds to improve selectivity and drug-like properties. The oxetane motif is an excellent tool for this purpose. acs.orgacs.org The incorporation of this compound into a larger molecule introduces a well-defined three-dimensional shape.

The rigid, non-planar structure of the oxetane ring helps to position substituents in specific vectors in space, which can lead to better interactions with biological targets. nih.gov This "scaffold decoration" approach allows chemists to explore the chemical space around a core molecule more effectively. The oxetane unit can serve as a central hub from which various functional groups can be projected, creating a diverse library of 3D molecules for biological screening.

Development of Oxetane-Containing Functional Polymers and Oligomers

The bifunctional nature of this compound also makes it a candidate for the development of novel functional polymers and oligomers. The amino and carboxylate groups can be used for step-growth polymerization, leading to polyamides or polyesters with pendant oxetane rings.

These oxetane-containing polymers can have unique properties due to the polarity and rigidity of the oxetane moiety. For instance, they could exhibit enhanced thermal stability or specific solubility characteristics. Furthermore, the oxetane rings within the polymer backbone or as side chains can be opened under certain conditions (e.g., cationic polymerization), allowing for cross-linking or further functionalization of the material. radtech.orgwikipedia.org This opens up possibilities for creating new materials for various applications, from drug delivery systems to advanced coatings. While the polymerization of oxetane itself is well-known, the use of functionalized monomers like this compound allows for the creation of polymers with precisely controlled functionalities. uni-muenchen.de

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. A full suite of NMR experiments would be required for the complete assignment of Methyl 3-(aminomethyl)oxetane-3-carboxylate.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons, the aminomethyl protons, and the diastereotopic protons of the oxetane (B1205548) ring. The chemical shifts and coupling constants would be characteristic of the strained four-membered ring system.

¹³C NMR: Carbon NMR spectroscopy reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the carbonyl carbon of the ester, the quaternary carbon of the oxetane ring, the methyl carbon, the aminomethyl carbon, and the two methylene (B1212753) carbons of the oxetane ring. The chemical shift of the quaternary carbon and the methylene carbons of the oxetane would be indicative of the ring strain.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom in the aminomethyl group.

¹⁹F NMR: This technique would only be applicable if the molecule were functionalized with fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxetane CH₂ | 4.5 - 4.9 (diastereotopic) | 75 - 80 |

| Aminomethyl CH₂ | 2.8 - 3.2 | 45 - 50 |

| Methyl CH₃ | ~3.7 | 50 - 55 |

| Quaternary C | - | 40 - 45 |

| Carbonyl C=O | - | 170 - 175 |

| Amino NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are predicted values based on related structures and may vary.

Mass Spectrometry Techniques (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of this compound. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying any impurities or degradation products. The fragmentation pattern observed in the mass spectrum can also provide structural information.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide unambiguous information about its solid-state conformation, bond lengths, and bond angles. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and the C-O stretching of the oxetane ring and the ester.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can provide additional information about the molecular structure, particularly for non-polar bonds.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 (broad) |

| C=O Stretch (Ester) | 1730 - 1750 (strong) |

| C-O Stretch (Oxetane/Ester) | 950 - 1250 |

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, UPLC)

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating components of a mixture. A validated HPLC or UPLC method would be crucial for determining the purity of this compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from starting materials, byproducts, and degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. Chiral chromatography could be employed to separate enantiomers if the compound is prepared as a racemate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(aminomethyl)oxetane-3-carboxylate?

- Methodological Answer : Synthesis typically involves oxidation of 3-hydroxymethyl-oxetane derivatives under alkaline conditions using palladium or platinum catalysts, yielding ~87.5% efficiency . Alternative pathways include substitution reactions with nucleophiles (e.g., amines) to introduce the aminomethyl group . For example, methyl oxetane-3-carboxylate derivatives can be brominated (e.g., methyl 3-(bromomethyl)oxetane-3-carboxylate, CAS 2396675-85-5) and subsequently aminated .

- Key Considerations : Catalyst selection (Pd/Pt), reaction pH, and purification via column chromatography are critical for optimizing yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirms the oxetane ring structure and aminomethyl group (e.g., δ 3.5–4.5 ppm for oxetane protons) .

- Mass Spectrometry : Validates molecular weight (e.g., 282.4 g/mol for related compounds) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves 3D conformation of the oxetane ring and substituents .

Q. How stable is this compound under standard laboratory conditions?

- Methodological Answer : The compound is stable under recommended storage (room temperature, inert atmosphere) but decomposes under fire conditions to CO and nitrogen oxides . Hydrolysis risks exist in acidic/basic media due to the ester group, necessitating pH-neutral buffers in aqueous systems .

Q. What are the common derivatives of this compound used in medicinal chemistry?

- Methodological Answer :

- Hydrochloride salts : Improve solubility (e.g., this compound hydrochloride, C10H20ClNO) .

- Boron-containing analogs : Enhance bioactivity (e.g., methyl 3-[4-(dioxaborolanyl)phenyl]oxetane-3-carboxylate, C17H23BO5) .

- Piperazine derivatives : Modulate pharmacokinetics (e.g., methyl 3-(piperazin-1-yl)oxetane-3-carboxylate, C9H16N2O3) .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the oxetane ring .

- Derivatization : Introduce polar groups (e.g., hydroxyls via oxidation) or prepare water-soluble salts (e.g., hydrochloride) .

- Micellar Systems : Employ surfactants like Tween-80 for in vitro assays .

Q. What strategies improve the yield of this compound in catalytic oxidation reactions?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C with H2O2 in alkaline media to reduce side reactions .

- Temperature Control : Maintain 40–60°C to balance reaction rate and catalyst stability .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate high-purity product .

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Validation : Verify via HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293) and control compounds (e.g., cisplatin) .

- Structural Confirmation : Compare NMR data with reference spectra to ensure correct stereochemistry .

Q. How to design experiments to explore the bioisosteric potential of the oxetane ring in drug design?

- Methodological Answer :

- Comparative Studies : Replace tetrahydrofuran or cyclopropane rings with oxetane in lead compounds and assess binding affinity (e.g., via SPR or ITC) .

- Computational Modeling : Use DFT calculations to predict conformational strain and electronic effects .

- Metabolic Stability Assays : Compare oxidative metabolism (e.g., CYP450 inhibition) of oxetane-containing vs. non-oxetane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.